Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro-

Description

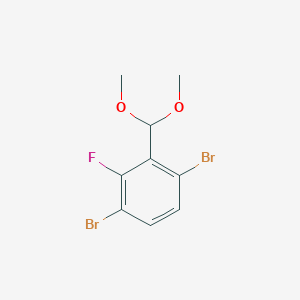

Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is a halogenated aromatic compound with a unique substitution pattern. Its molecular formula is C₉H₈Br₂FO₂, featuring bromine atoms at positions 1 and 4, a fluorine atom at position 3, and a dimethoxymethyl group (-CH(OCH₃)₂) at position 2.

Properties

CAS No. |

861928-18-9 |

|---|---|

Molecular Formula |

C9H9Br2FO2 |

Molecular Weight |

327.97 g/mol |

IUPAC Name |

1,4-dibromo-2-(dimethoxymethyl)-3-fluorobenzene |

InChI |

InChI=1S/C9H9Br2FO2/c1-13-9(14-2)7-5(10)3-4-6(11)8(7)12/h3-4,9H,1-2H3 |

InChI Key |

KVMAEJHRDCUBCT-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=CC(=C1F)Br)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- typically involves the bromination of a suitable benzene derivative followed by the introduction of the fluorine and dimethoxymethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, fluorinating agents, and methoxymethylating agents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and methoxymethylation. These processes are carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.

Scientific Research Applications

Organic Synthesis

Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it valuable for creating more complex organic molecules:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles, allowing for the introduction of new functional groups.

- Oxidation Reactions : The compound can be oxidized to form derivatives with additional functional groups.

Biological and Medicinal Research

In biological contexts, this compound can be utilized to study the effects of halogenated benzene derivatives on living organisms. It has potential applications in drug development due to its structural characteristics:

- Therapeutic Potential : Similar compounds have shown cytotoxic effects on cancer cells by inhibiting oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism .

- Protein Kinase Modulation : Compounds with similar structures have been noted to influence protein kinase activities, potentially leading to therapeutic effects against diseases such as cancer .

Materials Science

The compound is also relevant in materials science for the development of specialty chemicals and agrochemicals. Its unique reactivity allows it to be used in various industrial processes:

- Production of Specialty Chemicals : It can be utilized in the synthesis of novel materials with specific properties tailored for industrial applications.

- Agrochemical Applications : The compound may be explored for its efficacy in pest management strategies due to its potential biological activity against insect pests .

Case Study 1: Synthesis of Complex Organic Molecules

Research has demonstrated the utility of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- in synthesizing complex organic molecules through various reaction pathways. For instance, studies have shown successful nucleophilic substitutions leading to derivatives that exhibit enhanced biological activities.

A study investigating the biological activity of halogenated benzene derivatives found that similar compounds can inhibit key metabolic pathways in cancer cells. This suggests that Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- could serve as a lead compound in developing new anticancer agents.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural and physical properties of the target compound with analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- | Not provided | C₉H₈Br₂FO₂ | ~329.08 (estimated) | 1,4-Br; 3-F; 2-(dimethoxymethyl) | High MW; mixed electronic effects |

| Benzene, 1-bromo-2-(dimethoxymethyl)-3-fluoro- | 1393442-56-2 | C₉H₁₀BrFO₂ | 249.08 | 1-Br; 3-F; 2-(dimethoxymethyl) | Lower MW; mono-bromo substitution |

| Benzene, 1-bromo-2,4,5-trifluoro-3-methoxy- | 13332-24-6 | C₇H₄BrF₃O | 241.01 | 1-Br; 2,4,5-F; 3-OCH₃ | High fluorine density; methoxy group |

| Benzene, 1,4-difluoro- | 540-36-3 | C₆H₄F₂ | 114.09 | 1,4-F | Simpler structure; low MW |

Key Observations :

- Halogen Effects: Bromine increases molecular weight and polarizability compared to fluorine.

- Fluorine’s Role : The fluorine at position 3 in the target compound likely improves metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals .

- Dimethoxymethyl Group : This group enhances solubility in organic solvents compared to simpler methoxy derivatives (e.g., 1-bromo-2,4,5-trifluoro-3-methoxy-), while also acting as a steric shield .

Biological Activity

Benzene, 1,4-dibromo-2-(dimethoxymethyl)-3-fluoro- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzene ring substituted with two bromine atoms, a dimethoxymethyl group, and a fluorine atom. The molecular formula is . Understanding the chemical properties is crucial for assessing its biological activity.

Mechanisms of Biological Activity

- Oxidative Phosphorylation Inhibition : Similar compounds have been studied for their ability to inhibit oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells. For instance, benzene-1,4-disulfonamide derivatives have shown significant cytotoxicity in cancer cells by targeting mitochondrial functions and ATP production .

- Interaction with Protein Kinases : Compounds with similar structures have been noted to modulate protein kinase activities, particularly Janus kinases (JAKs), which are involved in various signaling pathways related to immune response and cancer progression . This modulation can lead to altered cellular functions and potential therapeutic effects against certain diseases.

- Metabolic Activation : The compound may undergo metabolic activation similar to other fluorinated analogs, which can enhance its biological activity against specific targets such as insect pests . This property could be beneficial in agricultural applications or pest management strategies.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Models : A study reported that benzene derivatives exhibited dose-dependent cytotoxic effects on pancreatic cancer cells. The lead compound demonstrated an IC50 value of 0.58 μM, indicating high potency against these cancer cells when cultured in galactose medium, which forces reliance on OXPHOS .

- Fluorinated Analog Studies : Research into fluorinated analogs has shown that modifications can significantly influence biological activity. For example, a fluorine-substituted benzene compound was found to be equally attractive to the oriental fruit fly as methyl eugenol, suggesting potential applications in pest control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.